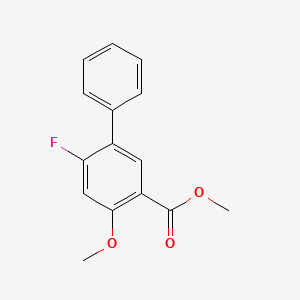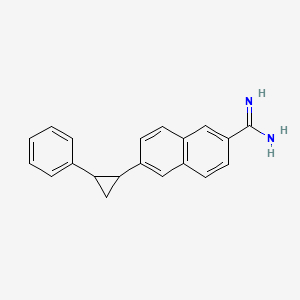
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position and a 2-oxopropyl group at the 3rd position on the benzothiazole ring
Méthodes De Préparation
The synthesis of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods for this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Condensation Reactions: The carbonyl group in the 2-oxopropyl moiety can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
6-Chloro-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(2-Hydroxypropyl)-1,3-benzothiazol-2(3H)-one: Lacks the bromine atom, which may affect its chemical properties and applications.
Propriétés
Numéro CAS |
110817-94-2 |
|---|---|
Formule moléculaire |
C10H8BrNO2S |
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
6-bromo-3-(2-oxopropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H8BrNO2S/c1-6(13)5-12-8-3-2-7(11)4-9(8)15-10(12)14/h2-4H,5H2,1H3 |
Clé InChI |
QKYKPQRMRZCDQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C2=C(C=C(C=C2)Br)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)

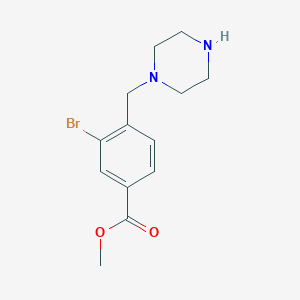


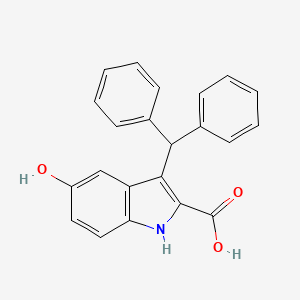
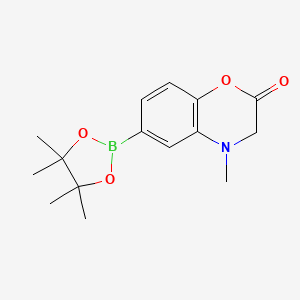

![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
